Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

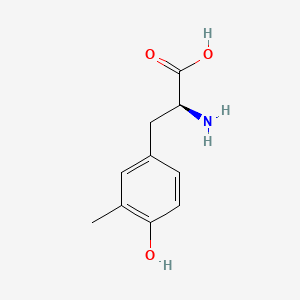

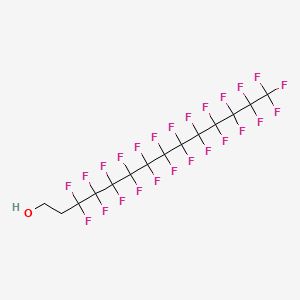

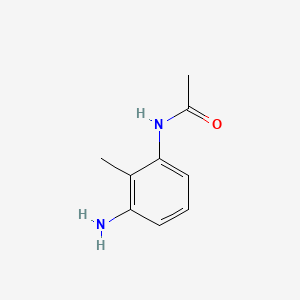

Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride is a chemical compound used in scientific research. It has diverse applications, ranging from pharmaceuticals to synthetic chemistry. It has a CAS Number of 27830-17-7 and a Molecular Weight of 300.83 . The Molecular Formula is C15H24N2O2.ClH .

Synthesis Analysis

The synthesis of hydrazones, which includes compounds like Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis

The reaction mechanism of hydrazones involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The initiation reactions of OH radicals and BA are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .Physical And Chemical Properties Analysis

Benzoic acid, a related compound, is a crystalline, colourless solid under normal conditions . It has a faintly pleasant odour due to the presence of the aromatic ring . At a temperature of 130 °C, the density of this compound reduces to 1.075 grams per cubic centimetre .Applications De Recherche Scientifique

Oxidation Mechanisms and Catalysis

A study by Kadam, Supale, and Gokavi (2008) explored the oxidation of benzoic acid hydrazide by bromate in the presence of octamolybdomanganate(II). This reaction, conducted in hydrochloric acid medium, led to the formation of benzoic acid and nitrogen through a complex series of steps involving two-electron transfer mechanisms, without the formation of free radicals. This research highlights the potential of benzoic acid derivatives in catalytic oxidation processes, providing insights into their mechanistic roles and the effects of solvent polarity and ionic strength on reaction kinetics (Kadam, Supale, & Gokavi, 2008).

Synthesis and Biological Evaluation

Parveen and Kumar (2020) synthesized new hydrazone derivatives from benzoic acid and evaluated their antibacterial and anthelmintic activities. These compounds, particularly effective against Escherichia coli and Staphylococcus aureus, highlight the antimicrobial potential of benzoic acid hydrazide derivatives. This research underscores the versatility of benzoic acid hydrazides in synthesizing compounds with significant biological activities (Parveen & Kumar, 2020).

Oxidation of Aryl Hydrazides

Zhang (2020) investigated the oxidation of benzhydrazide by hexachloroiridate(IV), which led to the clean formation of benzoic acid. This study provides a detailed mechanistic insight into the oxidation processes of aryl hydrazides, contributing to the understanding of their reactivity and potential in synthetic chemistry (Zhang, 2020).

Antimicrobial and Antitubercular Activities

Research by Kumar et al. (2010) on benzoic acid hydrazones and nicotinyl derivatives revealed potent antitubercular activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of benzoic acid hydrazide derivatives in combating tuberculosis. This work demonstrates the importance of structural modifications in enhancing biological activity (Kumar, Narasimhan, Yogeeswari, & Sriram, 2010).

Photo-responsive Behavior and Information Security

A study by Qi et al. (2020) synthesized acylhydrazone derivatives exhibiting photo-responsive behavior, demonstrating potential applications in information security through reversible fluorescence switching. This novel application underscores the functional diversity of benzoic acid hydrazide derivatives in materials science and technology (Qi et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-octoxybenzohydrazide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(18)17-16;/h7-8,10-11H,2-6,9,12,16H2,1H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLPAPCAXWENQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950508 |

Source

|

| Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride | |

CAS RN |

27830-17-7 |

Source

|

| Record name | Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)